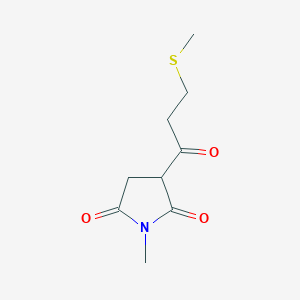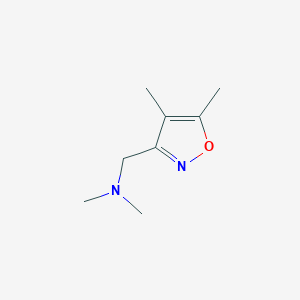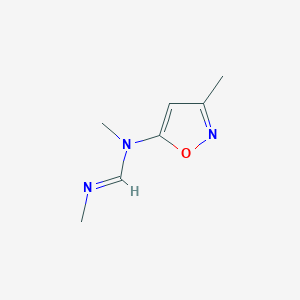![molecular formula C8H4N2OS B12874745 [1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)
[1,3]thiazolo[4,5-g][1,2]benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[4,5-g][1,2]benzoxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a larger family of benzoxazoles and thiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]thiazolo[4,5-g][1,2]benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminophenol and thioamide derivatives. The reaction conditions often involve the use of catalysts such as metal catalysts or nanocatalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Thiazolo[4,5-g][1,2]benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium ferricyanide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium ferricyanide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts like palladium, copper, and nanocatalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Applications De Recherche Scientifique
[1,3]Thiazolo[4,5-g][1,2]benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
Mécanisme D'action
The mechanism of action of [1,3]thiazolo[4,5-g][1,2]benzoxazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes or interact with DNA, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: Known for its antimicrobial and anticancer properties.
Benzoxazole: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Thiazole: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
[1,3]Thiazolo[4,5-g][1,2]benzoxazole is unique due to its fused ring structure, which combines the properties of both benzoxazole and thiazole.
Propriétés
Formule moléculaire |
C8H4N2OS |
|---|---|
Poids moléculaire |
176.20 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-g][1,2]benzoxazole |
InChI |
InChI=1S/C8H4N2OS/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H |
Clé InChI |
PKNKODXJXNHYEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1C=NO3)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)







![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)

![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
